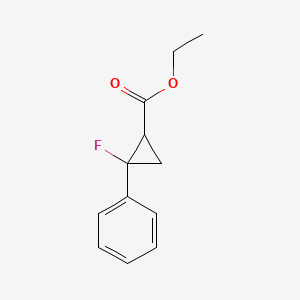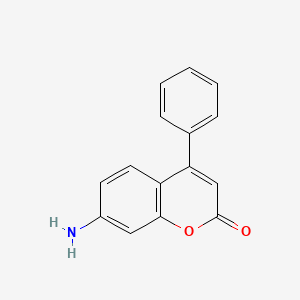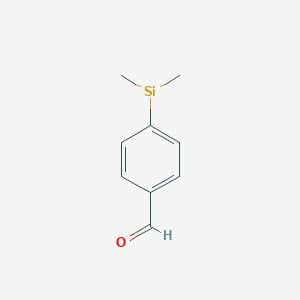
4-(Dimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsilyl)benzaldehyde is an organic compound with the molecular formula C9H12OSi It is a derivative of benzaldehyde, where a dimethylsilyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsilyl)benzaldehyde typically involves the introduction of a dimethylsilyl group to benzaldehyde. One common method is the hydrosilylation of benzaldehyde using dimethylchlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Dimethylsilyl)benzoic acid.
Reduction: 4-(Dimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of novel biomolecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.
Industry: In material science, this compound can be used to create advanced materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism by which 4-(Dimethylsilyl)benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. The dimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-(Dimethylsilyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Methylbenzaldehyde: Similar in structure but with a methyl group instead of a dimethylsilyl group. It has different reactivity and applications.
4-Hydroxybenzaldehyde: Contains a hydroxyl group, making it more polar and reactive in different types of chemical reactions.
4-Nitrobenzaldehyde: The nitro group significantly alters its reactivity, making it useful in different synthetic applications.
The uniqueness of this compound lies in the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H11OSi |
|---|---|
Peso molecular |
163.27 g/mol |
InChI |
InChI=1S/C9H11OSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |
Clave InChI |
YNIGMYSDMMYIOC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
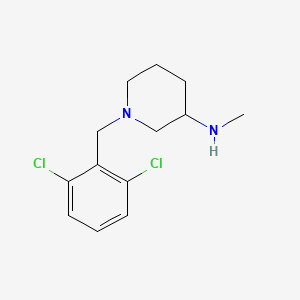
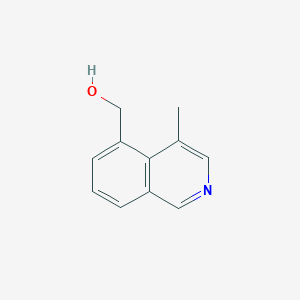

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)
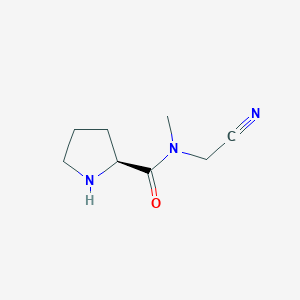
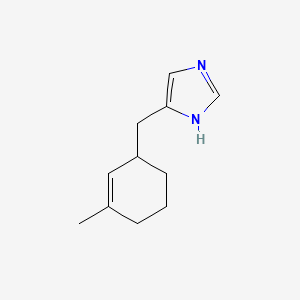
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)

